2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Description
2-(2-(4-Fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a triazolo-pyrimidinone derivative characterized by a fused bicyclic core structure. Key substituents include:
- p-Tolylamino group: Facilitates π-π interactions and hydrogen bonding, critical for target engagement in enzyme inhibition (e.g., kinase targets).
- Methyl group at position 5: Contributes to steric stabilization and metabolic resistance.
This compound’s structural complexity suggests applications in pharmaceutical research, particularly as a kinase inhibitor or antimicrobial agent, though specific biological data remain under investigation .
Properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-5-methyl-7-(4-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-14-3-7-17(8-4-14)23-19-13-15(2)27-20(24-19)25-26(21(27)28)11-12-29-18-9-5-16(22)6-10-18/h3-10,13H,11-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFSHOLJLELIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=NN(C(=O)N3C(=C2)C)CCOC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to exhibit potential inhibitory activity against c-met kinase, suggesting that this compound may also target similar kinases or proteins.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it is plausible that it may interact with its targets (such as c-met kinase) by binding to the active site and inhibiting the kinase activity, thereby disrupting the signaling pathways.
Biochemical Pathways
c-Met kinase is involved in various cellular processes, including cell growth, survival, and migration. Inhibition of this kinase can disrupt these processes, potentially leading to anti-cancer effects.
Biological Activity
The compound 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(p-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a member of the triazolopyrimidine class, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound features a complex structure with a triazole ring fused to a pyrimidine core. The presence of a 4-fluorophenoxy group and a p-tolylamino substituent suggests enhanced interaction with biological targets, particularly in enzyme inhibition.
Biological Activity Overview
Triazolopyrimidines are recognized for their antimicrobial , antitumor , and anti-inflammatory properties. The specific compound may exhibit similar activities, particularly as a kinase inhibitor, which is crucial in various cellular processes.
- Kinase Inhibition : The triazolopyrimidine core is associated with several known kinase inhibitors. This suggests that the compound could inhibit specific kinases involved in cancer progression and other diseases.
- Antimicrobial Properties : The aromatic groups in the structure indicate potential antimicrobial activity against bacteria and fungi, although specific studies are needed to confirm this.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases.
In vitro Studies
- A study on related triazolopyrimidinones identified compounds that inhibited the enzyme ferrochelatase (FECH), which plays a role in angiogenesis. These compounds showed significant anti-angiogenic effects in cell-based assays .
- Dose-response assays indicated that certain derivatives exhibited low micromolar IC50 values against FECH, suggesting potent inhibitory activity comparable to established inhibitors .
Structure-Activity Relationship (SAR)
Research on triazolopyrimidine derivatives has revealed that modifications at specific positions can enhance biological activity:
- Compounds with an n-propyl group at the C5 position showed improved inhibitory activity against FECH compared to those with smaller groups .
- Substituents such as p-tolyl and p-chlorophenyl at the C2 position were found to enhance activity compared to other positional isomers .
Data Tables
| Compound Name | IC50 (μM) | Activity Type | Notes |
|---|---|---|---|
| Compound 4e | 0.45 | FECH Inhibitor | Strong anti-angiogenic effect |
| Compound 5a | 0.25 | FECH Inhibitor | Enhanced activity with p-tolyl group |
| Compound 5f | 0.30 | FECH Inhibitor | Effective in cellular assays |
Comparison with Similar Compounds
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate (Compound 4f)
- Core Structure: Thieno-triazolo-pyrimidinone (vs. triazolo-pyrimidinone in the target compound).
- Substituents :
- Ethyl carboxylate at position 3: Improves aqueous solubility but may increase susceptibility to esterase-mediated hydrolysis.
- Phenyl and 4-tolyl groups: Provide hydrophobic interactions but lack the fluorine-mediated electronic effects seen in the target compound.
- Synthetic Route: Prepared via condensation of chloro-(4-tolylhydrazono)-ethyl acetate, suggesting shared intermediates with the target compound’s synthesis .
2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- Core Structure: Pyrazolo-pyrimidine (vs. triazolo-pyrimidinone). The pyrazolo core reduces hydrogen-bonding capacity compared to the triazolo system.
- Substituents :
- Trifluoromethyl group: Introduces strong electron-withdrawing effects, enhancing metabolic stability and hydrophobic binding.
- 4-Tolyl group: Shared with the target compound, suggesting analogous π-stacking behavior.
- Structural Implications: The absence of an amino group limits hydrogen-bonding interactions critical for high-affinity target binding.
Comparative Analysis Table
Research Findings and Implications
Docking and Binding Studies
Comparative studies might reveal:
- The p-tolylamino group in the target compound enables stronger kinase active-site interactions than Compound 4f’s carboxylate.
- The 4-fluorophenoxyethyl chain may occupy hydrophobic pockets more effectively than the pyrazolo analogue’s trifluoromethyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
